Methyl 2-(3-nitrobenzylidene)acetoacetate
Methyl 2-(3-nitrobenzylidene)acetoacetate
(Z)-Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate is an intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, a labelled dihydropyridine calcium channel blocker.
Brand Name:
Vulcanchem
CAS No.:
119128-13-1
VCID:
VC0128695
InChI:
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-
SMILES:
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Molecular Formula:
C12H11NO5
Molecular Weight:
249.22 g/mol
Methyl 2-(3-nitrobenzylidene)acetoacetate
CAS No.: 119128-13-1
Cat. No.: VC0128695
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (Z)-Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate is an intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, a labelled dihydropyridine calcium channel blocker. |
|---|---|
| CAS No. | 119128-13-1 |
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
| Standard InChI | InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |
| Standard InChI Key | LYUBYLJQOZIBQB-XFFZJAGNSA-N |
| Isomeric SMILES | CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |
| SMILES | CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
| Canonical SMILES | CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
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